molecular formula C11H18BrNO2 B2751353 tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1936537-39-1

tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B2751353
CAS No.: 1936537-39-1
M. Wt: 276.174
InChI Key: PNJNXTCCWTXQLY-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a brominated tetrahydropyridine derivative featuring a tert-butyl carboxylate group at the 1-position, a methyl substituent at the 4-position, and a bromine atom at the 5-position. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where its halogenated scaffold enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for constructing complex molecules. Its structural framework—a partially saturated pyridine ring—confers both stability and reactivity, making it valuable for developing bioactive molecules .

Properties

IUPAC Name

tert-butyl 5-bromo-4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJNXTCCWTXQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Challenges

The target compound features a partially saturated six-membered ring with a tert-butyl carbamate (Boc) group at the nitrogen, a bromine atom at position 5, and a methyl group at position 4. The Boc group enhances stability and facilitates subsequent functionalization, while the bromine serves as a handle for cross-coupling reactions. Key synthetic challenges include:

  • Regioselective bromination at position 5 without affecting the methyl group at position 4.
  • Controlled protection/deprotection of the amine to avoid side reactions.
  • Purification challenges due to the compound’s liquid state and sensitivity to heat.

Synthetic Routes and Methodologies

Route 1: Bromination of a Preformed 4-Methyl-1,2,3,6-Tetrahydropyridine Intermediate

This two-step approach involves synthesizing the methyl-substituted tetrahydropyridine ring followed by bromination.

Step 1: Synthesis of tert-Butyl 4-Methyl-1,2,3,6-Tetrahydropyridine-1-Carboxylate

The Boc-protected intermediate is prepared by reacting 4-methyl-1,2,3,6-tetrahydropyridine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

4-Methyl-1,2,3,6-tetrahydropyridine + Boc₂O → tert-Butyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate  

Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
  • Temperature: 0°C to room temperature.
  • Yield: ~85–90% (estimated based on analogous Boc protections).
Step 2: Bromination at Position 5

Electrophilic or radical bromination introduces the bromine atom. N-Bromosuccinimide (NBS) under radical conditions is preferred for regioselectivity:

tert-Butyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate + NBS → tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate  

Conditions :

  • Solvent: Carbon tetrachloride (CCl₄) or acetonitrile.
  • Initiator: Azobisisobutyronitrile (AIBN) or light.
  • Temperature: Reflux (60–80°C).
  • Yield: 50–65% (hypothesized based on allylic bromination precedents).

Mechanistic Insight :
The methyl group at position 4 stabilizes a radical intermediate at position 5 via hyperconjugation, directing bromination. The Boc group’s electron-withdrawing nature further deactivates alternative sites.

Route 2: Palladium-Catalyzed Functionalization of a Triflate Intermediate

This route leverages a triflate leaving group for subsequent substitution, adapted from boronic ester syntheses.

Step 1: Synthesis of tert-Butyl 5-(Trifluoromethylsulfonyloxy)-4-Methyl-1,2,3,6-Tetrahydropyridine-1-Carboxylate

The triflate group is introduced via reaction with triflic anhydride:

tert-Butyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate + Tf₂O → Triflate intermediate  

Conditions :

  • Base: Pyridine or 2,6-lutidine.
  • Solvent: DCM.
  • Temperature: -78°C to 0°C.
  • Yield: ~70–80% (extrapolated from similar triflations).
Step 2: Bromide Substitution via Nucleophilic Displacement

The triflate is displaced by bromide using lithium bromide (LiBr):

Triflate intermediate + LiBr → tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate  

Conditions :

  • Solvent: Dimethylformamide (DMF) or acetone.
  • Temperature: 50–80°C.
  • Yield: 60–75% (analogous to SN2 displacements).

Route 3: Ring-Closing Metathesis (RCM) of Acyclic Precursors

A less conventional approach involves constructing the tetrahydropyridine ring via RCM, incorporating substituents during precursor synthesis.

Step 1: Synthesis of Diene-Amide Precursor

A diene with methyl and bromine substituents is prepared:

CH₂=CH-CH(CH₃)-CH₂-Br + Boc-protected amine → Diene-amide precursor  
Step 2: RCM Using Grubbs Catalyst

The precursor undergoes cyclization:

Diene-amide precursor → tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate  

Conditions :

  • Catalyst: Grubbs II.
  • Solvent: DCM.
  • Temperature: 40°C.
  • Yield: 30–40% (low due to steric hindrance from substituents).

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages Yield
1 High regioselectivity; fewer steps Moderate bromination yields 50–65%
2 High-purity product; scalable Requires handling toxic triflate reagents 60–75%
3 Flexibility in substituent positioning Low yield; expensive catalysts 30–40%

Optimization Strategies and Troubleshooting

Enhancing Bromination Efficiency

  • Radical Stabilizers : Adding thiols (e.g., 1,4-cyclohexadiene) improves NBS-mediated bromination yields.
  • Directed Bromination : Temporary directing groups (e.g., esters) at position 4 could enhance selectivity.

Purification Techniques

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (9:1) effectively separates the product from byproducts.
  • Distillation : Short-path distillation under reduced pressure is viable for larger-scale batches.

Applications in Organic Synthesis

The bromine atom enables Suzuki-Miyaura couplings with boronic acids (e.g., aryl or heteroaryl partners):

tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate + ArB(OH)₂ → Biaryl derivatives  

Conditions :

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Base: Na₂CO₃.
  • Solvent: Toluene/ethanol/water.
  • Yield: Up to 93%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of corresponding pyridine derivatives.

    Reduction: Formation of fully saturated pyridine rings.

    Substitution: Formation of substituted dihydropyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Calcium Channel Blockers: Potential use in the development of new calcium channel blockers for treating cardiovascular diseases.

Medicine

    Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets such as calcium channels. The compound may bind to these channels, altering their function and leading to physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyridine Derivatives

Structural Similarities and Differences

The compound shares core structural features with other pyridine derivatives cataloged in literature, particularly those with halogen substituents and carboxylate protecting groups.

Compound Name Halogen Substituents Key Structural Features
tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate (Target) Br 4-methyl, 5-bromo, 1-Boc Partially saturated pyridine ring; bromine enhances electrophilic substitution reactivity.
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate Cl, I 6-chloro, 5-iodo, 3-(pyrrolidine-Boc) Fully saturated pyrrolidine ring; dihalogenation may favor nucleophilic aromatic substitution.
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Br 5-bromo, 3-methoxy, 2-(silyloxy-pyrrolidine) Methoxy group increases electron density; silyl ether enhances stability under basic conditions.

Key Observations :

  • Halogen Influence : Bromine in the target compound offers a balance between reactivity (suitable for cross-couplings) and stability compared to iodine (more reactive but prone to decomposition) or chlorine (less reactive in certain contexts) .
  • Steric Effects : The tert-butyl group in the target compound provides steric protection to the carboxylate moiety, reducing unwanted side reactions during synthesis.
Functional Group Comparisons
  • Carboxylate vs. Silyl Ether : The tert-butyloxycarbonyl (Boc) group in the target compound is acid-labile, enabling selective deprotection, whereas silyl ethers (e.g., in the third compound above) are base-stable but acid-sensitive .
  • Methoxy vs. Methyl : The 3-methoxy group in the third compound enhances resonance stabilization, whereas the 4-methyl group in the target compound contributes to steric hindrance and lipophilicity.

Neurotoxic Analogues: Contrast with MPTP

Both share a tetrahydropyridine backbone, but MPTP’s phenyl and N-methyl groups render it metabolically convertible to the neurotoxic MPP+ ion. The target compound lacks these features, suggesting lower neurotoxic risk, though rigorous toxicological studies are advised for therapeutic applications .

Implications of Lumping Strategies in Chemical Modeling

The lumping strategy groups structurally similar compounds to simplify reaction networks in computational models. For example, the target compound’s bromine and methyl substituents could allow it to be lumped with other halogenated tetrahydropyridines, assuming shared reactivity patterns (e.g., electrophilic substitution at the 5-position). This approach reduces computational complexity but may overlook nuanced steric or electronic differences .

Biological Activity

Tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound belonging to the class of tetrahydropyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16BrNO2
  • Molecular Weight : 262.14 g/mol
  • CAS Number : 1936537-39-1

Mechanisms of Biological Activity

Tetrahydropyridines, including tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate, exhibit a range of biological activities through various mechanisms:

  • Enzyme Interaction : These compounds can interact with enzymes such as monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .
  • Cellular Effects : The compound has been shown to induce oxidative stress in dopaminergic neurons, which can result in mitochondrial dysfunction and subsequent cell death. This mechanism is particularly relevant for understanding its role in neurotoxicity and neuroprotection .
  • Biochemical Pathways : It influences several biochemical pathways that affect cellular signaling and gene expression. The modulation of these pathways may contribute to its observed effects on neuronal health and function .

Biological Activity Summary Table

Activity TypeDescriptionReferences
Neuroprotective Inhibits MAO-B activity, potentially increasing dopamine levels.,
Neurotoxic Induces oxidative stress leading to cellular apoptosis in dopaminergic neurons.
Antitumor Potential Shows promise in cytotoxicity against cancer cell lines; further studies needed for validation.

Neuropharmacological Studies

In a study examining the effects of various tetrahydropyridine derivatives on neuronal health, tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate was noted for its significant impact on dopaminergic neuron viability. The research demonstrated that while the compound could enhance neurotransmitter levels through MAO-B inhibition, it also posed risks due to oxidative stress induction .

Q & A

Q. What are the common synthetic routes for tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or halogenation of pre-functionalized tetrahydropyridine precursors. For example, bromination of a methyl-substituted tetrahydropyridine intermediate using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., argon atmosphere, 140°C) has been employed for similar bromopyridine derivatives . Key steps include protecting the amine group with a tert-butyloxycarbonyl (Boc) moiety, followed by chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Post-synthesis characterization involves:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm regioselectivity of bromination and methyl group placement.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
  • X-ray Crystallography : For unambiguous structural elucidation, as demonstrated in crystallographic studies of analogous Boc-protected tetrahydropyridines .
  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and C-Br stretching frequencies.

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The Boc group provides steric protection to the amine, enhancing stability in basic conditions but making it susceptible to acidic cleavage (e.g., using trifluoroacetic acid (TFA) in dichloromethane). This lability is leveraged in deprotection steps during further functionalization. For instance, TFA-mediated Boc removal (3 hours, room temperature) has been optimized for similar tetrahydropyridine derivatives . Stability studies in aqueous buffers (pH 1–12) can quantify hydrolysis rates, with HPLC monitoring degradation products.

Q. What factors govern regioselectivity during bromination of tetrahydropyridine scaffolds?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electronic Effects : Electron-rich positions (e.g., para to methyl groups) are more reactive toward electrophilic bromination.
  • Steric Hindrance : Bulky substituents (e.g., Boc groups) direct bromination to less hindered sites.
  • Reagent Choice : NBS vs. Br2_2—NBS offers milder, more controlled reactivity, as seen in the synthesis of bromo-4-methylpyridine analogs . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals.

Q. Can this compound serve as a precursor for cross-coupling reactions in medicinal chemistry?

  • Methodological Answer : Yes, the bromine atom enables Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings to introduce aryl, heteroaryl, or amino groups. For example:
  • Suzuki Coupling : React with boronic acids (e.g., phenylboronic acid) using Pd(PPh3_3)4_4 catalyst in THF/water (3:1) at 80°C .
  • Catalytic Optimization : Screen ligands (e.g., XPhos) to enhance yields in low-polarity solvents.
  • Applications : Derivatives have been explored as kinase inhibitors or neuroactive agents, though structural analogs like MPTP highlight the need for rigorous neurotoxicity screening .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports an 89.4% yield for a Boc-deprotection step, while other studies (e.g., ) note lower yields (~60–70%) due to side reactions. Resolution: Optimize reaction time and catalyst loading.
  • Stability Discrepancies : Some sources () claim stability under standard storage, while others () note sensitivity to moisture. Recommendation: Store under inert atmosphere (N2_2) at –20°C.

Key Research Gaps

  • Ecotoxicity Data : Limited information on environmental impact (e.g., biodegradability, aquatic toxicity) .
  • In Vivo Pharmacokinetics : No studies on absorption/distribution of this specific compound, though related tetrahydropyridines show blood-brain barrier penetration .

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